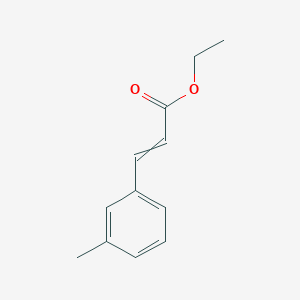

Ethyl 3-methylcinnamate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C12H14O2 |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

ethyl 3-(3-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |

InChI 键 |

QQRJPDCUZPIHFK-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C=CC1=CC=CC(=C1)C |

产品来源 |

United States |

Chemical Context and Significance Within Cinnamate Ester Chemistry

Cinnamate (B1238496) esters are a well-established class of compounds characterized by an ester group attached to a phenylpropanoid skeleton. thieme-connect.com They are widely distributed in the plant kingdom and are responsible for the characteristic scents of many fruits and spices. nsf.govontosight.ai For instance, methyl cinnamate possesses a strawberry scent, while ethyl cinnamate is found in the essential oil of cinnamon and has a fruity, balsamic aroma. nsf.govlookchem.com The general synthesis of these esters can be achieved through methods like the Fischer esterification of cinnamic acid or the Claisen-Schmidt condensation between a benzaldehyde (B42025) and an acetate (B1210297) ester. nsf.govgoogle.com

Ethyl 3-methylcinnamate fits within this family but is distinguished by the substitution on the carbon-carbon double bond. This structural feature makes it a valuable building block, particularly for creating trisubstituted alkenes and stereochemically complex products. biosynth.com Its chemical properties are well-documented and provide a foundation for its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1504-72-9 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄O₂ | biosynth.comscbt.com |

| Molecular Weight | 190.24 g/mol | biosynth.comscbt.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 142-144 °C at 15 mmHg | sigmaaldrich.com |

| Density | 1.042 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.546 | sigmaaldrich.com |

Advanced Research Directions and Emerging Applications in Organic Synthesis

Diastereoselective Synthesis of this compound Epoxides

The conversion of this compound to its corresponding epoxide, formally known as Ethyl (E)-3-methyl-3-phenylglycidate, is a significant transformation, yielding a compound widely used as a strawberry flavoring agent in the food and perfume industries. acs.orgresearchgate.netresearchgate.net The stereochemistry of this epoxide is crucial to its function, making diastereoselective synthesis a key area of study.

Epoxidation Reactions and Stereochemical Control

The primary method for the diastereoselective synthesis of Ethyl (E)-3-methyl-3-phenylglycidate involves the direct epoxidation of Ethyl trans-β-methylcinnamate. acs.orgresearchgate.net This reaction is most commonly achieved using a peroxyacid, with meta-chloroperbenzoic acid (m-CPBA) being a frequently employed reagent. acs.orgresearchgate.netunirioja.es The reaction is typically performed in a solvent such as dichloromethane. acs.org

The stereochemical outcome of this reaction is highly controlled. The epoxidation of an alkene with a peroxyacid is a stereospecific concerted reaction, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. rubingroup.orgsaskoer.ca For Ethyl trans-β-methylcinnamate, this process ensures the formation of the desired diastereomer. rubingroup.org While the reaction is diastereoselective, it produces a racemic mixture of enantiomers, as the peroxyacid can attack either the top or bottom face of the planar alkene with equal probability. rubingroup.org The synthesis yields the target epoxide, which can be purified via column chromatography. acs.org

An alternative approach to the parent Ethyl trans-β-methylcinnamate involves the reaction of acetophenone (B1666503) with a phosphorane, followed by equilibration with sulfuric acid to favor the (E)-isomer before the epoxidation step. researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl trans-β-methylcinnamate | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | 7–8 °C for one week | Ethyl (E)-3-methyl-3-phenylglycidate | 59% | acs.org |

Mechanistic Pathways of Glycidate Formation

The formation of the epoxide ring from an alkene via a peroxyacid proceeds through a well-established concerted mechanism, often referred to as the "butterfly mechanism". saskoer.ca In this single-step process, the peroxyacid delivers an oxygen atom to the double bond of the this compound. This mechanism involves the simultaneous formation of the C-O bonds of the epoxide ring and the transfer of a proton within the peroxyacid molecule. saskoer.ca The concerted nature of this pathway explains the high degree of stereospecificity observed in the reaction. rubingroup.org Mechanistic studies suggest that the reaction may proceed primarily through a spiro transition state, which provides a model for predicting the stereochemical outcome. researchgate.net

It is valuable to contrast this with other methods of glycidate formation, such as the Darzens condensation. The Darzens reaction involves the base-mediated reaction of a ketone with an α-halo ester to form an α,β-epoxy ester (a glycidic ester). researchgate.net This pathway is not an epoxidation of a pre-existing alkene but rather a stepwise process involving the formation of an enolate, nucleophilic addition to a carbonyl group, and subsequent intramolecular nucleophilic substitution (an SN2 reaction) to form the epoxide ring. researchgate.netdss.go.th This mechanistic alternative provides a different route to the glycidate scaffold, though direct epoxidation of the cinnamate ester is common for this specific target. researchgate.netresearchgate.net

Catalytic Approaches in Cinnamate Ester Synthesis

The synthesis of the cinnamate ester itself is a foundational step that can be achieved through various catalytic methods. These approaches are increasingly designed to be efficient, selective, and environmentally conscious, moving away from stoichiometric reagents toward more sustainable catalytic cycles.

Homogeneous Catalysis for Esterification Reactions

Homogeneous catalysis offers effective routes for the esterification of cinnamic acid and its derivatives. A variety of catalysts can be employed in a single phase with the reactants to produce cinnamate esters.

One approach is the direct esterification of cinnamic acid with an alcohol using an acid catalyst. For instance, p-toluenesulfonic acid (PTSA) has been used to catalyze the esterification of cinnamic acid with glycerol (B35011) in a solvent-free system, achieving nearly quantitative conversion. researchgate.net Heteropolyacids, such as H6P2W18O62·24H2O, have also proven to be effective and reusable catalysts for the high-yield synthesis of various aryl cinnamates from cinnamic acids and phenols. arkat-usa.org

Modern organometallic catalysis provides another powerful tool. Palladium-on-carbon (Pd/C) has been used for the regiodivergent hydrocarboxylation and esterification of alkynes, including the synthesis of cinnamic acid from phenylacetylene (B144264) using oxalic acid as a CO surrogate under mild conditions. rsc.org

Furthermore, novel reaction media can facilitate homogeneous catalysis. The use of molten imidazole (B134444) as both a solvent and a catalyst has been explored for the synthesis of starch cinnamates from cinnamoyl chloride. lenzing.com In a similar vein, ionic liquids like 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl) have served as the medium for the NaOH-catalyzed homogeneous esterification of xylans with cinnamic anhydride (B1165640). mdpi.com

| Reactants | Catalyst | System/Medium | Product Type | Reference |

|---|---|---|---|---|

| Cinnamic acid, Glycerol | p-Toluenesulfonic acid (PTSA) | Solvent-free | Monocinnamoyl glycerol | researchgate.net |

| Cinnamic acids, Phenols | Heteropolyacid | Toluene | Aryl cinnamates | arkat-usa.org |

| Xylan, Cinnamic anhydride | NaOH | Ionic Liquid (AMIMCl) | Cinnamic anhydride xylan | mdpi.com |

| Phenylacetylene, Oxalic acid | Pd/C | DMF | Cinnamic acid | rsc.org |

Biocatalytic Transformations and Enzyme Immobilization

Biocatalysis, particularly using lipases, has emerged as a powerful and sustainable alternative for ester synthesis. mdpi.com These enzymatic methods operate under mild conditions of temperature and pH, exhibit high specificity, and can generate high-quality products. mdpi.comnih.gov A key advantage is the ability to easily separate the biocatalyst from the reaction mixture for reuse, especially when the enzyme is immobilized on a solid support. nih.govsemanticscholar.org

The transesterification of methyl cinnamate with octanol (B41247) to produce octyl cinnamate has been successfully catalyzed by Novozym® 435, an immobilized form of lipase (B570770) B from Candida antarctica. mdpi.comcsic.es This reaction can be enhanced using ultrasound and performed in a solvent-free system where the alcohol reactant also serves as the solvent. mdpi.com Novozym® 435 is a widely used commercial biocatalyst where the enzyme is immobilized on a macroporous poly(methyl methacrylate) resin via interfacial activation. semanticscholar.orgcsic.es

Similarly, lipase from Candida rugosa has been entrapped within a poly(N-isopropylacrylamide-co-itaconic acid) hydrogel to create a stable biocatalyst for the synthesis of esters like ethyl cinnamate. nih.gov Immobilization not only facilitates catalyst recovery but can also enhance the enzyme's thermal stability and reusability over multiple reaction cycles. nih.govsemanticscholar.org These biocatalytic systems leverage the hydrophobic areas around the enzyme's active site to interact with supports, often keeping the lipase in its active, open configuration. semanticscholar.org

| Enzyme | Immobilization Method | Reaction Type | Product Example | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (Novozym® 435) | Adsorption on macroporous resin | Transesterification | Octyl cinnamate | mdpi.com |

| Lipase from Candida rugosa | Entrapment in hydrogel | Esterification | Ethyl cinnamate | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for cinnamate esters is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.net Several of the catalytic methods described above align with these principles.

Catalysis (Principle 9): The use of catalytic reagents is inherently greener than using stoichiometric ones because catalysts can drive reactions more efficiently and are not consumed, reducing waste. chemistryjournals.netyale.edu Both the homogeneous catalytic systems and the biocatalytic transformations are prime examples of this principle in action. researchgate.netarkat-usa.orgmdpi.com

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Direct esterification and catalytic additions, such as the hydrocarboxylation of alkynes, generally have high atom economy, minimizing the generation of byproducts. rsc.orgacs.org

Safer Solvents and Auxiliaries (Principle 5): The use of hazardous organic solvents should be minimized or replaced. yale.edu The development of solvent-free esterification reactions researchgate.netmdpi.com and the use of alternative media like ionic liquids mdpi.com are direct applications of this principle.

Design for Energy Efficiency (Principle 6): Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. chemistryjournals.netacs.org Biocatalytic reactions, which operate under mild physiological conditions, are particularly advantageous in this regard. mdpi.com

Use of Renewable Feedstocks (Principle 7): Raw materials should be renewable rather than depleting. opcw.org Cinnamic acid and its derivatives can be sourced from lignocellulosic biomass, positioning them as valuable compounds in a bio-based economy. lenzing.com

Reduce Derivatives (Principle 8): Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. yale.eduacs.org The high specificity of enzymes often allows for direct reaction at a target site, circumventing the need for complex protection-deprotection sequences. acs.org

By integrating these principles, the synthesis of this compound and other cinnamate esters can be made more sustainable, efficient, and economically viable.

Reaction Kinetics and Thermodynamic Considerations in Cinnamate Ester Formation

The synthesis of cinnamate esters, valued for their applications in the fragrance, pharmaceutical, and polymer industries, is governed by fundamental principles of reaction kinetics and thermodynamics. Understanding these factors is crucial for optimizing reaction conditions, maximizing product yield, and ensuring the economic viability of synthetic routes. The formation of these esters, typically through processes like Fischer esterification or lipase-catalyzed reactions, involves a delicate balance between the rate at which the reaction proceeds and the energetic stability of the reactants and products.

Kinetic Parameter Determination

The study of reaction kinetics in the formation of cinnamate esters, particularly through enzymatic routes, often reveals complex mechanisms. Lipase-catalyzed esterification is a widely studied method due to its high catalytic efficiency and mild reaction conditions. benthamdirect.com Kinetic investigations into the enzymatic synthesis of various cinnamate esters, such as ethyl cinnamate, butyl cinnamate, and benzyl (B1604629) cinnamate, frequently show that the reaction follows a Ping-Pong Bi-Bi mechanism. benthamdirect.comresearchgate.net

This model involves the binding of the first substrate (an acyl donor, like cinnamic acid) to the enzyme, followed by the release of the first product (water), creating a stable enzyme-intermediate complex. The second substrate (an alcohol) then binds to this complex, leading to the formation of the ester and the regeneration of the free enzyme. In many cases, this mechanism is accompanied by substrate inhibition, where high concentrations of the alcohol can inhibit the enzyme's activity, thereby reducing the reaction rate. benthamdirect.comresearchgate.net

For instance, the kinetic study of the enzymatic synthesis of benzyl cinnamate demonstrated that the reaction adhered to the Ping-Pong mechanism with inhibition by the alcohol substrate. benthamdirect.com The activation energy for the initial step of the reaction (acylation of the enzyme) was determined to be significantly higher than that of the second step (ester formation), identifying the acylation as the rate-limiting step of the process. benthamdirect.com Similarly, kinetic studies for the synthesis of ethyl cinnamate using immobilized lipase have been best described by the Ping-Pong Bi-Bi mechanism. researchgate.net A second-order kinetic model has also been successfully applied to describe the lipase-catalyzed synthesis of ethyl and n-butyl cinnamate. nih.gov

The table below summarizes key kinetic findings for the enzymatic synthesis of cinnamate ester derivatives.

| Cinnamate Ester | Enzyme/Catalyst | Kinetic Model | Key Findings |

| Benzyl Cinnamate | Lipase | Ping-Pong Bi-Bi with substrate inhibition | The first-step reaction (acylation) is rate-limiting; inhibition by benzyl alcohol decreases at higher temperatures. benthamdirect.com |

| Ethyl Cinnamate | Immobilized Lipase B (Novozyme 435) | Ping-Pong Bi-Bi | The model provided the best fit for experimental data in both batch and fluidized bed bioreactors. researchgate.net |

| Ethyl & n-Butyl Cinnamate | Immobilized Lipase from Candida antarctica | Second-Order Kinetic Model | The model was found to agree well with the experimental data for quantitatively comparing the processes. nih.gov |

Enthalpies of Formation and Vaporization Analysis

Thermodynamic properties, such as the enthalpies of formation (ΔfH°m) and vaporization (ΔvapH°m), are essential for understanding the energetic landscape of a chemical reaction. These values provide insight into the stability of molecules and the energy changes associated with phase transitions, which are critical for process design, safety assessments, and purification procedures like distillation.

Experimental and computational studies have been conducted to determine these thermodynamic parameters for key cinnamate derivatives. For ethyl (E)-cinnamate, the standard molar enthalpies of formation in both liquid and gaseous phases, along with the enthalpy of vaporization, have been precisely determined using combustion calorimetry and high-temperature microcalorimetry. mdpi.com

The standard molar enthalpy of formation in the liquid phase (ΔfH°m(l)) for ethyl (E)-cinnamate at 298.15 K was experimentally determined to be -319.7 ± 4.4 kJ·mol⁻¹. mdpi.com By measuring the enthalpy of vaporization (ΔvapH°m), which was found to be 72.4 ± 2.5 kJ·mol⁻¹, the gas-phase enthalpy of formation (ΔfH°m(g)) was derived. mdpi.com Computational analysis using the G3(MP2)//B3LYP composite method provided a theoretical value for the gas-phase enthalpy of formation of -247.3 ± 2.5 kJ·mol⁻¹. mdpi.com

The table below presents the experimentally determined thermodynamic data for ethyl (E)-cinnamate.

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Phase |

| Standard Molar Enthalpy of Formation (ΔfH°m) | -319.7 ± 4.4 | Liquid |

| Standard Molar Enthalpy of Vaporization (ΔvapH°m) | 72.4 ± 2.5 | - |

| Standard Molar Enthalpy of Formation (ΔfH°m) | -247.3 ± 2.5 | Gas |

| Data sourced from a study on the thermodynamic properties of cinnamate derivatives. mdpi.com |

Furthermore, thermodynamic investigation into the enzymatic esterification of cinnamic acid to form benzyl cinnamate revealed the process to be endothermic, with an enthalpy value (ΔH) of +55.7 kJ/mol and an entropy value (ΔS) of +170.2 J/mol·K. benthamdirect.com Based on the Gibbs free energy (ΔG) change, it was determined that the reaction transitions from non-spontaneous to spontaneous at temperatures above 53°C. benthamdirect.com This highlights the critical role of temperature in shifting the reaction equilibrium towards product formation.

Advanced Analytical and Spectroscopic Characterization Techniques in Ethyl 3 Methylcinnamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. They reveal the different types of hydrogen and carbon atoms present in the molecule and provide clues about their immediate electronic environment.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of (E)-Ethyl cinnamate (B1238496) shows distinct signals for each unique proton. The ethyl group protons appear as a triplet and a quartet due to spin-spin coupling. The vinyl protons (attached to the carbon-carbon double bond) appear as two distinct doublets, and the aromatic protons produce a multiplet.

For Ethyl 3-methylcinnamate, the spectrum would be similar but with key differences in the aromatic region and the presence of a methyl signal.

Aromatic Region: The substitution pattern on the benzene (B151609) ring would change from a multiplet to a more defined set of signals, likely showing singlets and doublets, reflecting the reduced symmetry.

Methyl Protons: A new singlet would appear, typically in the range of 2.3-2.5 ppm, corresponding to the three protons of the methyl group attached to the aromatic ring.

Table 1: Predicted ¹H NMR Data for (E)-Ethyl 3-methylcinnamate Data based on typical chemical shifts and observed data for (E)-Ethyl cinnamate. rsc.orgchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 |

| Phenyl -CH₃ | ~2.4 | Singlet (s) | N/A |

| Ethyl -CH₂- | ~4.2 | Quartet (q) | ~7.1 |

| Vinylic H (α to C=O) | ~6.4 | Doublet (d) | ~16.0 |

| Aromatic H's | ~7.1-7.4 | Multiplet (m) | - |

| Vinylic H (β to C=O) | ~7.7 | Doublet (d) | ~16.0 |

Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In (E)-Ethyl cinnamate, signals for the ethyl carbons, the two vinylic carbons, the four unique aromatic carbons, and the carbonyl carbon are observed. rsc.orgchemicalbook.com

For this compound, an additional signal would be present for the methyl carbon on the phenyl ring, typically around 21 ppm. The chemical shifts of the aromatic carbons would also be altered by the electron-donating effect of the methyl group.

Table 2: Predicted ¹³C NMR Data for (E)-Ethyl 3-methylcinnamate Data based on typical chemical shifts and observed data for (E)-Ethyl cinnamate. rsc.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14.3 |

| Phenyl -CH₃ | ~21.2 |

| Ethyl -O-CH₂- | ~60.5 |

| Vinylic C (α to C=O) | ~118.5 |

| Aromatic C's | ~128-138 |

| Vinylic C (β to C=O) | ~144.8 |

| Carbonyl C=O | ~166.8 |

Advanced 2D NMR Experiments (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. longdom.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would show a cross-peak between the ethyl -CH₂- protons and the ethyl -CH₃ protons. It would also confirm the coupling between the two vinylic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹J coupling). It is invaluable for definitively assigning which protons are bonded to which carbons. For example, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal at ~60.5 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). This is particularly useful for connecting different parts of the molecule, especially across quaternary (non-protonated) carbons. In this compound, the HMBC spectrum would show a correlation from the vinylic proton at ~7.7 ppm to the carbonyl carbon (~166.8 ppm), establishing the connectivity of the acrylate (B77674) system. The protons of the ethyl -CH₂- group would also show a correlation to the carbonyl carbon.

Stereochemical Elucidation via NMR

NMR spectroscopy is a definitive method for determining the stereochemistry of the double bond in cinnamate derivatives. wikipedia.org The magnitude of the coupling constant (J-value) between the two vinylic protons is diagnostic of the geometry.

For the (E)-isomer (trans) , the vinylic protons are on opposite sides of the double bond, resulting in a large coupling constant, typically in the range of 15-18 Hz .

For the (Z)-isomer (cis) , the vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, usually between 10-12 Hz .

In the case of this compound, observing a coupling constant of approximately 16.0 Hz between the two vinylic protons would unambiguously confirm the (E)-stereochemistry, which is the more common and thermodynamically stable isomer. rsc.org

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an ideal technique for identifying and quantifying the components of a mixture. In the context of this compound research, GC-MS would be used to:

Confirm the successful synthesis of the target compound.

Assess the purity of the product by detecting any starting materials or byproducts.

Separate and identify isomers if present in the reaction mixture.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (190.24 g/mol ). The fragmentation pattern provides a structural fingerprint. For the related Ethyl cinnamate (MW 176.21 g/mol ), common fragments include ions resulting from the loss of the ethoxy group (-OCH₂CH₃), loss of CO₂, and cleavage of the phenyl group. researchgate.netrestek.com

Table 3: Predicted Key Mass Spectrometry Fragments for (E)-Ethyl 3-methylcinnamate Based on typical fragmentation patterns for cinnamic esters. researchgate.net

| m/z | Predicted Fragment Identity | Notes |

| 190 | [M]⁺ | Molecular Ion |

| 145 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 117 | [C₉H₉]⁺ | Toluene-like fragment from cleavage |

| 103 | [C₈H₇]⁺ | Phenylacetylene-like fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) groups |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb infrared radiation.

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. mtak.hu

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretch: Absorptions for the alkene and the aromatic ring C=C bonds would appear in the 1600-1650 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching bands are expected for the ester group, typically in the 1100-1300 cm⁻¹ range.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Table 4: Predicted Characteristic FT-IR Absorption Bands for (E)-Ethyl 3-methylcinnamate Based on typical vibrational frequencies for substituted cinnamic esters. docbrown.infomdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ester C=O Stretch | ~1715 | Strong |

| Alkene C=C Stretch | ~1635 | Medium-Strong |

| Aromatic C=C Stretch | ~1600, ~1450 | Medium |

| Ester C-O Stretch | ~1250, ~1170 | Strong |

| Trans-alkene C-H Bend | ~980 | Strong |

This combination of advanced analytical techniques provides a comprehensive and unambiguous characterization of this compound, confirming its molecular structure, connectivity, stereochemistry, and purity.

Electronic Spectroscopy for Conjugation and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of molecules containing chromophores. In this compound, the extensive conjugated system—comprising the phenyl ring, the propenoate double bond, and the carbonyl group—acts as a strong chromophore, allowing it to absorb light in the ultraviolet region of the electromagnetic spectrum.

This absorption corresponds to the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λmax) is a key characteristic. For related compounds like cinnamic acid, strong absorption is noted around 274 nm. The extended conjugation in this compound suggests its λmax will also be in this UV region, making it an effective absorber of UV radiation. Studies on substituted cinnamates confirm that substituents on the phenyl ring can modulate these photophysical properties. nih.govresearchgate.net The meta-position of the methyl group in this compound influences the energy of the electronic transitions compared to ortho- or para-substituted analogs. nih.gov

UV-Vis spectroscopy is not only used for qualitative characterization but also for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a sample is directly proportional to the concentration of the absorbing species. This principle allows for the precise determination of the concentration of this compound in a solution, which is crucial for various research applications.

Table 2: Expected UV-Vis Absorption Properties for this compound

| Property | Expected Value/Region | Significance |

| λmax | ~270-300 nm (UV-B/UV-A) | Confirms the presence of the extended conjugated system. |

| Molar Absorptivity (ε) | High | Indicates strong absorption of UV radiation. |

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). As the mobile phase, or eluent, moves up the plate, the components of the mixture separate based on their polarity. This compound, being an ester, is significantly less polar than its carboxylic acid precursor, 3-methylcinnamic acid. Consequently, it travels further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. A common eluent system used for the separation of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org

High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative capabilities for analyzing this compound. It is the method of choice for accurately determining the purity of a sample. Using a reversed-phase column (e.g., C18), a pure sample of this compound will produce a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration, allowing for the quantification of purity with high precision. Chiral HPLC has also been utilized in studies involving derivatives of this compound to determine enantiomeric excess, highlighting the technique's versatility. researchgate.net

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate (e.g., 20:1) | Reaction Monitoring, Qualitative Purity Check |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | High-Resolution Purity Assessment, Quantitative Analysis |

Investigation of Biological Activity Mechanisms of Cinnamate Esters

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of cinnamic acid and its derivatives are attributed to their ability to compromise essential structural components of microbial cells. The primary modes of action involve the disruption of the cell membrane and cell wall, leading to loss of cellular integrity and subsequent cell death.

The fungal cell membrane, a critical barrier rich in sterols like ergosterol, is a primary target for many antifungal compounds. Cinnamate (B1238496) esters have been shown to interact with this vital structure. The lipophilic nature of these esters facilitates their penetration into the phospholipid bilayer of the microbial cell membrane. cabidigitallibrary.org This insertion can disrupt the membrane's fluidity and integrity.

One of the key mechanisms is the direct interaction with ergosterol, which modulates membrane fluidity and is essential for fungal cell growth and proliferation. nih.gov Studies on compounds like butyl cinnamate have demonstrated that their antifungal action involves a direct binding to ergosterol. nih.gov This interaction is believed to alter the physical properties of the membrane, leading to increased permeability, leakage of essential intracellular contents (such as ions and small molecules), and ultimately, cell death. researchgate.net While research has not focused specifically on ethyl 3-methylcinnamate, the established activity of related cinnamate esters suggests a similar mechanism of action. nih.gov

Below is a table of Minimum Inhibitory Concentration (MIC) values for several cinnamate esters against pathogenic fungi, illustrating the activity of this compound class.

Data sourced from studies on various cinnamate esters. nih.gov

Beyond the cell membrane, the fungal cell wall represents another crucial target for antimicrobial agents. The cell wall provides structural support and protects the cell from osmotic stress. Research indicates that cinnamate esters can interfere with cell wall integrity. nih.gov

Mechanism-of-action studies using sorbitol, an osmotic protectant, have shown that the presence of sorbitol in the growth medium increases the MIC of compounds like ethyl cinnamate. nih.gov This suggests that these compounds cause damage to the cell wall; in the absence of an osmotic stabilizer, this damage would lead to cell lysis. nih.gov The proposed mechanism involves the inhibition of enzymes essential for cell wall synthesis or direct interaction with cell wall components, leading to morphological changes and a weakened structure that can no longer withstand the internal turgor pressure of the cell. nih.govresearchgate.net

Enzymatic Target Inhibition Studies

Cinnamate esters can exert biological effects by inhibiting specific enzymes involved in key physiological pathways. This targeted inhibition is a hallmark of many pharmacologically active compounds and has been observed for cinnamate derivatives in relation to enzymes like tyrosinase and cyclooxygenase.

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) in a wide range of organisms. nih.gov Its inhibition is of significant interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. Cinnamic acid derivatives have been widely studied as tyrosinase inhibitors. nih.govnih.gov

The inhibitory activity of these compounds is highly dependent on their chemical structure, particularly the substitution pattern on the phenyl ring. nih.gov For instance, the presence of a hydroxyl group at the 4-position of the cinnamic acid moiety has been shown to enhance inhibitory activity significantly. nih.gov Conversely, the introduction of a methoxy (B1213986) group at the 3-position has been found to cause a significant decrease in tyrosinase inhibition. nih.gov This suggests that a methyl group at the 3-position, as in this compound, may also result in lower inhibitory potency compared to unsubstituted or 4-hydroxy substituted analogs.

Kinetic studies of active cinnamate esters have revealed reversible and mixed-type or non-competitive inhibition mechanisms. nih.govrsc.org This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of tyrosinase. nih.gov

The table below presents the half-maximal inhibitory concentration (IC50) values for various cinnamic acid derivatives against mushroom tyrosinase, highlighting the structure-activity relationships.

Data sourced from studies on various cinnamate ester derivatives. nih.govunime.it

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory pathway as they catalyze the conversion of arachidonic acid to prostaglandins. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily found at sites of inflammation. medcentral.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Cinnamic acid derivatives have been identified as a promising scaffold for the development of COX inhibitors. nih.govmdpi.com Research has shown that structural modifications, such as esterification, can enhance the COX-1 and COX-2 inhibitory activities of these compounds. rsc.org Furthermore, the presence of bulky, hydrophobic groups on the phenyl ring has been found to contribute to selective COX-2 inhibition. nih.gov This suggests that the 3-methyl group of this compound could influence its interaction with the hydrophobic pocket of the COX-2 active site. While specific kinetic data for this compound is not available, the general findings for this class of compounds indicate a potential for COX enzyme modulation. nih.govrsc.org

Signaling Pathway Modulation in Cellular Systems (e.g., CaMKK2-AMPK in adipogenesis)

Cinnamate derivatives have been found to modulate intracellular signaling pathways that regulate cellular processes such as differentiation and metabolism. One of the key pathways identified is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of metabolic research. Studies on methyl cinnamate, a close structural analog of this compound, have demonstrated its ability to inhibit adipocyte differentiation in 3T3-L1 cells. nih.gov This anti-adipogenic effect was shown to be mediated, at least in part, by the activation of the Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2)-AMPK signaling pathway. nih.gov Activation of AMPK by methyl cinnamate led to the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), which are essential for the differentiation process. nih.gov

Further studies on the parent compound, trans-cinnamic acid, also revealed activation of the AMPK signaling pathway as a mechanism for inducing the "browning" of white adipocytes, a process associated with increased energy expenditure. nih.govresearchgate.net While the activation of CaMKK2 by methyl cinnamate was observed in 3T3-L1 adipocytes, another study in HepG2 liver cells found that methyl cinnamate activated AMPK without significantly changing the expression of CaMKK2, suggesting that the upstream regulation of AMPK can be cell-type dependent. nih.govnih.gov Given this strong evidence from its closest analogs, it is plausible that this compound may also modulate cellular metabolism and differentiation through the AMPK signaling cascade.

Structure-Activity Relationship (SAR) Derivations for Bioactive Cinnamates

The biological activity of cinnamate esters, including this compound, is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies reveal that modifications to the phenyl ring and the ester group can profoundly alter the bioactivity of these compounds. Key structural features that dictate the efficacy of cinnamate esters include the nature and position of substituents on the aromatic ring and the characteristics of the alkyl group in the ester moiety. plos.orgnih.gov

Research into the antifungal properties of cinnamate esters has demonstrated that both the substitution pattern on the phenyl ring and the alkyl group of the ester component are critical determinants of their inhibitory effects against various fungi. plos.orgnih.gov For instance, the conversion of cinnamic acid to its ester form, such as methyl cinnamate or ethyl cinnamate, can lead to the emergence of antifungal activity where none existed before. mdpi.com This suggests that the ester functional group is crucial for mediating this type of biological response.

The lipophilicity of the molecule, which is influenced by the length and branching of the alkyl chain in the ester, plays a significant role in antimicrobial activity. mdpi.com An increase in the alkyl chain length from methyl to ethyl and then to propyl can potentiate the antifungal response. mdpi.com However, this trend is not limitless; excessively long or bulky alkyl groups may lead to a decrease in activity due to steric hindrance. mdpi.com

Substituents on the phenyl ring also have a marked effect on the biological activity of cinnamate esters. The presence, number, and position of groups like hydroxyl (-OH) or methoxy (-OCH3) can modulate the compound's antioxidant, antimicrobial, and cytotoxic properties. iiarjournals.orgtandfonline.comeurekaselect.com For example, hydroxyl groups on the phenyl ring are often associated with increased antioxidant and cytotoxic activity. iiarjournals.orgeurekaselect.com The replacement of a hydroxyl group with a methoxy group has been shown to reduce cytotoxic activity, highlighting the importance of the free hydroxyl group for this particular biological effect. iiarjournals.org

In the context of anticancer activity, SAR studies have shown that substitutions at the meta and para positions of the phenyl ring tend to result in more potent compounds compared to those with substitutions at the ortho position. pkusz.edu.cn Furthermore, the introduction of halogen groups at the para position can enhance inhibitory activity against certain enzymes. pkusz.edu.cn

The table below summarizes the general influence of structural modifications on the biological activity of cinnamate esters, providing a framework for understanding the potential bioactivity of specific compounds like this compound.

The specific case of this compound, which features a methyl group at the meta (3-position) of the phenyl ring and an ethyl group in the ester moiety, fits within this broader SAR framework. The ethyl ester group suggests a favorable level of lipophilicity for antimicrobial activity when compared to the parent acid. mdpi.com The meta position of the methyl group is generally considered a favorable position for substitution in terms of enhancing biological activity, avoiding the potential steric hindrance that can sometimes be associated with the ortho position. pkusz.edu.cnresearchgate.net

The following table presents data on the antifungal activity of various cinnamate esters, illustrating the impact of altering the ester group on their efficacy.

These findings collectively underscore the principle that the bioactivity of cinnamate esters is not determined by a single feature but by a complex interplay between the electronic and steric properties of the entire molecule. plos.orgnih.gov

Environmental Fate and Degradation Mechanisms of Cinnamate Derivatives

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

While specific photolytic studies on Ethyl 3-methylcinnamate are limited, research on related cinnamate (B1238496) esters, such as Octyl methoxycinnamate (OMC) and Ethylhexyl methoxycinnamate (EHMC), provides insight into the likely degradation pathways. These compounds are designed to be photostable to effectively absorb UV radiation; however, they can undergo transformation upon prolonged exposure to sunlight in environmental settings.

The primary photochemical reaction for many cinnamate derivatives is isomerization from the more stable trans-isomer to the cis-isomer. acs.org While this is a form of degradation, it does not represent a complete breakdown of the molecule. acs.org More significant degradation pathways include photodimerization and photocleavage.

In aqueous solutions, OMC has been shown to undergo direct photolysis, leading to the formation of various photoproducts. mdpi.comnih.gov Key identified products include:

4-methoxybenzaldehyde

2-ethylhexanol nih.gov

Cyclodimers : These are formed through the [2+2] cycloaddition of two cinnamate molecules. nih.govacs.org Two major stable cyclodimers identified from OMC photolysis are a δ-truxinate (from head-to-head dimerization) and an α-truxillate (from head-to-tail dimerization). nih.gov

The presence of dissolved organic matter in natural waters can also lead to indirect photolysis, although direct photolysis is often the main degradation pathway for compounds like EHMC in sunlit surface waters. jeeng.net The photocatalytic degradation of the parent compound, cinnamic acid, in the presence of titanium dioxide (a common ingredient in sunscreens) has been shown to produce intermediates such as acetophenone (B1666503) and 2-chloroacetophenone, particularly in the presence of chloride ions. nih.gov

It is plausible that this compound would follow similar photolytic degradation pathways, including cis-trans isomerization, photodimerization, and cleavage of the ester bond to form 3-methylcinnamic acid and ethanol (B145695), which would then be subject to further degradation.

Table 1: Photodegradation Products of Related Cinnamate Derivatives

| Parent Compound | Photodegradation Product | Reference |

|---|---|---|

| Octyl methoxycinnamate (OMC) | 4-methoxybenzaldehyde | nih.gov |

| 2-ethylhexanol | nih.gov | |

| δ-truxinate (cyclodimer) | nih.gov | |

| α-truxillate (cyclodimer) | nih.gov | |

| Cinnamic Acid (with TiO2 & Cl-) | Acetophenone | nih.gov |

Biotransformation and Biodegradation Mechanisms

The biodegradation of cinnamate derivatives is a crucial process in their removal from the environment. Research has primarily focused on the breakdown of the parent compound, cinnamic acid, by various microorganisms.

Studies have shown that bacteria such as Stenotrophomonas sp., Pseudomonas mira, and the yeast Yarrowia lipolytica can degrade cinnamic acid. nih.govmdma.chbiorxiv.org The primary mechanism of aerobic biodegradation is believed to be through β-oxidation. researchgate.net

A common metabolic pathway for cinnamic acid involves the following steps:

Reduction of the side chain : Cinnamic acid is reduced to 3-phenylpropionic acid. nih.gov

Hydroxylation : The aromatic ring is hydroxylated, for example, to form 3-(4-Hydroxyphenyl) propionic acid. nih.gov

Side-chain shortening : The propionic acid side chain is shortened, leading to the formation of compounds like 4-hydroxybenzoic acid. nih.govbiorxiv.org

Ring Fission : The aromatic ring is subsequently cleaved, often following conversion to intermediates like protocatechuic acid, which then enters central metabolic pathways. nih.govresearchgate.net

For cinnamate esters like this compound, the initial step in biotransformation would likely be the enzymatic hydrolysis of the ester bond to yield 3-methylcinnamic acid and ethanol. The resulting 3-methylcinnamic acid would then be expected to undergo biodegradation through pathways similar to those observed for cinnamic acid. The ethanol would be readily metabolized by a wide range of microorganisms.

Table 2: Microbial Degradation of Cinnamic Acid and its Derivatives

| Microorganism | Substrate | Key Metabolites | Reference |

|---|---|---|---|

| Stenotrophomonas sp. TRMK2 | Cinnamic Acid | 3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid | nih.gov |

| Pseudomonas mira | Cinnamic Acid derivatives | Vanillic acid, Hydroquinone, Acetophenone derivatives | mdma.ch |

| Yarrowia lipolytica | Cinnamic Acid | p-Coumaric acid, 4-Hydroxybenzoic acid | biorxiv.org |

Bioaccumulation and Biomagnification Mechanisms in Aquatic Food Webs

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. These processes are of particular concern for persistent, lipophilic (fat-soluble) compounds.

Studies on EHMC have demonstrated its potential for bioaccumulation in various aquatic organisms, including corals, mussels, and fish. researchgate.net For instance, research on zebrafish (Danio rerio) has shown that EHMC can accumulate in the organism. researchgate.net Furthermore, studies have indicated that EHMC has the potential to biomagnify through trophic levels. nih.gov This suggests that predators consuming organisms contaminated with EHMC may accumulate even higher concentrations of the compound. nih.gov

Given the structural similarities and the estimated lipophilicity, it is plausible that this compound could also bioaccumulate in aquatic organisms. However, without specific experimental data, its potential for biomagnification through the food web remains speculative. The extent of both bioaccumulation and biomagnification would depend on a balance between the rate of uptake and the rate of metabolic breakdown and excretion of the compound by the organism.

Table 3: Bioaccumulation Potential of a Related Cinnamate Derivative

| Compound | Organism | Finding | Reference |

|---|---|---|---|

| Ethylhexyl methoxycinnamate (EHMC) | Zebrafish (Danio rerio) | Demonstrated bioaccumulation | researchgate.net |

Future Research Perspectives and Interdisciplinary Opportunities

Innovations in Green Synthetic Methodologies for Cinnamate (B1238496) Esters

The chemical industry's shift towards sustainability has catalyzed significant innovation in the synthesis of cinnamate esters. Future research will continue to build on these foundations, aiming for processes that are not only environmentally benign but also more efficient and economically viable. Key areas of focus include the refinement of alternative energy sources and the expansion of biocatalysis.

Microwave and Ultrasound-Assisted Synthesis: Traditional synthesis methods for cinnamate esters, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, often require prolonged reaction times. nih.gov The application of alternative energy sources like microwave irradiation and ultrasound has emerged as a powerful strategy to overcome these limitations. nih.govtaylorfrancis.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles. nsf.govnih.gov For instance, the HWE reaction to produce ethyl cinnamates can be completed in 20 minutes under microwave irradiation at 140 °C, a significant improvement over conventional heating methods. nih.govacs.org

Similarly, ultrasound-assisted synthesis, a field known as sonochemistry, utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which enhances reaction rates. taylorfrancis.comresearchgate.net This technique has been successfully applied to the biocatalytic synthesis of cinnamate esters, demonstrating its potential to shorten reaction times and improve efficiency, particularly in solvent-free systems. nih.govresearchgate.net

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification and transesterification reactions represents a cornerstone of green chemistry. nih.govresearchgate.net Biocatalysis offers high selectivity, mild reaction conditions, and reduced environmental impact. Immobilized lipases, such as Novozym® 435 and Lipozyme® TL IM, are particularly advantageous due to their stability, easy recovery, and reusability over multiple reaction cycles. nih.govresearchgate.net Research has demonstrated the efficient synthesis of various cinnamate esters, including octyl cinnamate and benzyl (B1604629) cinnamate, using these biocatalysts. nih.govnih.gov Future work will likely focus on discovering novel enzymes with enhanced stability and broader substrate specificity, as well as optimizing reaction systems, such as through the use of enzymatic membrane reactors (EMRs) for continuous production. researchgate.net

| Methodology | Key Advantages | Typical Reaction Time | Energy Source | Example Catalyst | Reference |

|---|---|---|---|---|---|

| Conventional Heating (e.g., HWE) | Well-established, predictable | 30-65 hours | Thermal (Oil Bath) | Chemical Base (e.g., K₂CO₃) | nih.gov |

| Microwave-Assisted Synthesis | Drastically reduced reaction time, increased yields, energy efficient | 10-20 minutes | Microwave Irradiation | Chemical Base or Acid Catalyst | nih.govnsf.govnih.gov |

| Ultrasound-Assisted Synthesis | Reduced reaction time, can be performed at ambient temperature | 15-30 minutes | Acoustic Cavitation | Acid Catalyst or Enzyme | researchgate.netnih.gov |

| Biocatalysis (Immobilized Lipase) | High selectivity, mild conditions, reusable catalyst, environmentally friendly | 4-32 hours | Thermal (Low Temp) | Novozym® 435, Lipozyme® TL IM | nih.govnih.govresearchgate.net |

Development of Advanced Analytical Platforms for Real-time Studies

To optimize synthesis and understand the dynamic behavior of cinnamate esters in biological and environmental systems, the development of advanced analytical platforms capable of real-time monitoring is crucial. Future research is moving beyond traditional chromatographic techniques towards sensor-based technologies that offer rapid, continuous, and in-situ measurements.

Electrochemical Biosensors: Biosensors that pair the high specificity of a biological recognition element with a physicochemical transducer are a promising avenue. researchgate.net For the detection of cinnamic acid and its derivatives, enzymatic biosensors are particularly relevant. nih.gov These sensors often utilize oxidoreductase enzymes like tyrosinase and laccase, which are immobilized on an electrode surface. nih.gov The enzyme catalyzes the oxidation of the target cinnamate compound, generating an electrochemical signal (e.g., a change in current) that can be measured and correlated to the analyte's concentration. nih.gov The integration of nanomaterials into the electrode design can further enhance the sensor's sensitivity and stability. nih.gov

Transcriptional Biosensors: A novel approach involves the engineering of whole-cell biosensors based on transcriptional regulators. These biosensors can detect the intracellular concentration of a target molecule. For example, the pSenCA biosensor was developed in E. coli using the HcaR transcriptional activator, which naturally responds to cinnamic acid. uni-duesseldorf.deacs.org In the presence of cinnamic acid, HcaR activates the expression of a reporter gene, such as one for a fluorescent protein, providing a measurable output. uni-duesseldorf.deacs.org A key area of future research is the use of directed evolution to engineer these transcriptional regulators to detect a wider variety of cinnamate derivatives with high specificity and sensitivity. uni-duesseldorf.de

| Platform Type | Principle of Operation | Key Components | Potential Application | Reference |

|---|---|---|---|---|

| Enzymatic Biosensor | Enzyme-catalyzed oxidation of the analyte generates a measurable electrochemical signal. | Immobilized Tyrosinase or Laccase, Electrode, Transducer | Real-time monitoring in food quality control or environmental samples. | nih.gov |

| Optical Sensor | Interaction of the analyte with a cinnamate-based material causes a change in optical properties (absorption/emission). | Cinnamate Derivative, Optical Detector (e.g., Photodiode) | Detection of environmental pollutants like volatile organic compounds (VOCs). | sinoshiny.com |

| Transcriptional Biosensor (Whole-cell) | Intracellular binding of the analyte to a transcriptional regulator protein induces expression of a reporter gene. | Engineered Microorganism (E. coli), HcaR Regulator, Reporter Protein (e.g., EYFP) | High-throughput screening for metabolic engineering and directed evolution of enzymes. | uni-duesseldorf.deacs.org |

Deepening Mechanistic Understanding through Integrated Computational and Experimental Approaches

A synergistic combination of computational modeling and experimental validation is essential for a deeper understanding of the chemical and biological properties of cinnamate esters. This integrated approach can elucidate reaction mechanisms, predict molecular properties, and guide the design of new derivatives with tailored functionalities.

Computational Chemistry and DFT: Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules like Ethyl 3-methylcinnamate. nih.govmdpi.com DFT calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net These computational methods are also invaluable for elucidating complex reaction mechanisms, such as the phosphine-free Heck reaction used in cinnamate synthesis, by mapping the energy profiles of intermediates and transition states. researchgate.net

Integrated Spectroscopic Analysis: Experimental techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy provide crucial data on molecular structure and properties. nih.gov When these experimental results are correlated with theoretical predictions from DFT, it provides a robust validation of the computational models. researchgate.netnih.gov This integrated approach allows for a more confident assignment of spectroscopic signals and a more profound understanding of the structure-property relationships that govern the behavior of cinnamate esters.

| Parameter | Method of Determination | Significance | Reference |

|---|---|---|---|

| Optimized Molecular Geometry (Bond Lengths/Angles) | DFT Calculations, X-ray Crystallography | Provides the most stable 3D structure of the molecule, affecting its physical and biological properties. | mdpi.comias.ac.in |

| HOMO-LUMO Energy Gap | DFT Calculations | Indicates chemical reactivity, kinetic stability, and electronic transition properties. A smaller gap suggests higher reactivity. | nih.govresearchgate.net |

| Vibrational Frequencies | FT-IR Spectroscopy, DFT Calculations | Identifies functional groups and confirms molecular structure by matching experimental peaks with calculated frequencies. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT Calculations | Maps electron density to predict sites for electrophilic and nucleophilic attack, guiding understanding of intermolecular interactions. | researchgate.net |

Identification of Novel Biological Targets and Therapeutic Pathways

Cinnamic acid and its esters are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net Future research will focus on moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways through which these compounds exert their effects, paving the way for more rational drug design.

Molecular Docking and Target Identification: In silico techniques like molecular docking are critical for predicting the binding interactions between a small molecule (ligand), such as a cinnamate ester, and a biological macromolecule (receptor), typically a protein or enzyme. researchgate.net These simulations can help identify potential biological targets by evaluating the binding affinity and mode of interaction. researchgate.net This approach has been used to suggest that cinnamide derivatives may target enzymes like histone deacetylases (caHOS2, caRPD3) in fungi and FabH in bacteria, providing a mechanistic basis for their antimicrobial activity. researchgate.net Similarly, docking studies have highlighted α-glucosidase as a potential target for the antidiabetic effects of some cinnamate derivatives. acs.org

Pathway Analysis: Once a potential target is identified, further experimental work is needed to elucidate the downstream effects on cellular signaling pathways. Cinnamate derivatives have been shown to modulate key pathways involved in inflammation and cellular stress responses, such as the nuclear factor kappa B (NF-κB) and the Nrf2/HO-1 pathways. mdpi.commdpi.com Future studies will employ a combination of genomics, proteomics, and cell-based assays to map these interactions comprehensively, revealing new therapeutic opportunities for conditions ranging from metabolic diseases to neurodegenerative disorders. mdpi.comresearchgate.net

| Biological Activity | Potential Molecular Target/Pathway | Therapeutic Relevance | Reference |

|---|---|---|---|

| Antimicrobial (Antibacterial, Antifungal) | Ergosterol (Fungal Membrane), Histone Deacetylases (caHOS2), FabH Enzyme | Infectious Diseases | researchgate.netmdpi.com |

| Anti-inflammatory | Toll-like receptor 4 (TLR4), NF-κB Signaling Pathway | Inflammatory Disorders | mdpi.com |

| Anticancer | Histone Deacetylase (HDAC) Inhibitors, Apoptotic Pathways | Oncology | researchgate.netmdpi.com |

| Antidiabetic | α-Glucosidase, PI3K/IRS-1 Signaling Pathway | Diabetes, Metabolic Syndrome | acs.orgresearchgate.net |

| Neuroprotective | Nrf2/Keap1/HO-1 Pathway | Neurodegenerative Diseases | mdpi.com |

Strategies for Mitigating Environmental Impact of Cinnamate-based Compounds

As the use of cinnamate esters in various industries grows, it is imperative to understand their environmental fate and develop strategies to mitigate any potential ecological impact. Research in this area focuses on the biodegradability of these compounds and the microbial pathways responsible for their degradation.

Biodegradation Pathways: Cinnamic acid and its derivatives are naturally occurring compounds and are generally considered biodegradable. nih.gov Microbiological degradation can occur under both aerobic and anaerobic conditions. researchgate.net Studies have identified various bacterial strains, such as those from the genera Stenotrophomonas and Pseudomonas, that are capable of utilizing cinnamic acid as a carbon source. nih.gov The primary degradation pathway often involves a β-oxidation mechanism. researchgate.netnih.gov The initial steps typically include the reduction of the side chain's double bond to form 3-phenylpropionic acid, which is then further metabolized, often leading to key intermediates like benzoyl-CoA and protocatechuic acid, before the aromatic ring is cleaved. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-methylcinnamate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : this compound can be synthesized via the Michael reaction or transesterification. For example, refluxing ethyl cinnamate with diethyl methylmalonate in the presence of sodium ethoxide under nitrogen yields the product (67% efficiency) . Key parameters include catalyst choice (e.g., sodium ethoxide vs. other bases), solvent selection (absolute ethanol for inert conditions), and reaction time (2 hours for reflux). Purification via fractional distillation (e.g., bp 128–135°C at 760 mmHg) is critical to isolate the product from side reactions like diethyl 3-ethoxycarbonyl-5-phenylglutarate formation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm structure via proton environments (e.g., vinyl protons at δ 6.3–7.5 ppm for the cinnamate backbone) and ester carbonyl signals (~δ 170 ppm in NMR).

- Mass spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 206 for ) and fragmentation patterns.

- Chromatography (HPLC/GC) : Assess purity and retention time consistency against standards .

- Elemental analysis : Verify empirical formula () with <0.3% deviation .

Q. How can researchers ensure reproducibility in purity assessments of this compound?

- Methodological Answer : Standardize protocols for:

- Sample preparation : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Calibration : Validate instruments with certified reference materials (CRMs).

- Statistical reporting : Include mean ± SD for triplicate measurements and justify significant figures based on instrument precision (e.g., ±0.01 g for analytical balances) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or thermodynamic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using software (e.g., Gaussian) to predict reaction pathways (e.g., Michael addition kinetics).

- Thermodynamic data : Estimate enthalpy () and Gibbs free energy () via gas-phase ion energetics (e.g., for transesterification) .

- Validation : Cross-check computational results with experimental data (e.g., IR spectra for bond vibrations) .

Q. What statistical methods are recommended for resolving contradictions in this compound toxicity or bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Use the Paule-Mandel estimator to quantify between-study variance, as it outperforms DerSimonian-Laird in handling heterogeneity .

- Sensitivity analysis : Exclude outliers (e.g., studies with high risk of bias) and re-analyze using fixed/random-effects models.

- Dose-response modeling : Apply restricted cubic splines to non-linear data .

Q. How should researchers design studies to investigate this compound’s mechanism of action in biological systems?

- Methodological Answer :

- Experimental controls : Include positive (e.g., known enzyme inhibitors) and negative (e.g., solvent-only) controls.

- Dose optimization : Determine IC/EC values via sigmoidal curve fitting (e.g., GraphPad Prism).

- Ethical compliance : Obtain IRB approval (specify committee name, date, and protocol number) and adhere to ARRIVE guidelines for preclinical studies .

Q. What strategies mitigate biases when aggregating data from diverse study designs (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Stratified analysis : Group studies by design (e.g., cohort vs. case-control) and apply subgroup meta-regression.

- Risk-of-bias tools : Use SYRCLE’s RoB tool for animal studies or ROBINS-I for non-randomized trials.

- Search strategy : Combine PubMed, Web of Science, and Embase with Boolean operators (e.g., "this compound AND (toxicity OR bioactivity)") to minimize database bias .

Methodological Best Practices

- Data reporting : Include raw data in appendices and processed data in main texts, with explicit descriptions of normalization/scaling methods .

- Ethical documentation : Declare ethics committee approvals and material transfer agreements (MTAs) for proprietary compounds .

- Systematic reviews : Follow PRISMA guidelines for literature screening and data extraction, ensuring >95% inter-rater reliability in study selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。